![molecular formula C12H16BIO2 B1405823 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1279115-53-5](/img/structure/B1405823.png)
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as IPTMB, is a boron-containing heterocyclic compound that has been used as a reagent in a variety of organic synthesis reactions. It is a versatile reagent that has been used in the synthesis of a wide range of organic compounds, including amines, ketones, aldehydes, esters, and alcohols. It has also been used in the synthesis of peptides and other biologically active compounds. In addition, IPTMB has been used in the synthesis of various metal complexes and in the preparation of boron-containing nanomaterials.
Scientific Research Applications
1. Use in Heck and Suzuki Coupling
The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a closely related derivative, has been identified as a superior reagent for vinylboronate Heck couplings. It offers improved stability and reactivity compared to vinylboronate pinacol ester, with enhanced selectivity for Heck versus Suzuki coupling (Lightfoot et al., 2003).
2. Borylation of Aryl Halides
4,4,6-Trimethyl-1,3,2-dioxaborinane has been effectively used in the palladium-catalyzed borylation of aryl iodides. This process tolerates a wide range of functional groups, leading to the production of boronic esters that can further undergo coupling reactions to form biaryls (Murata et al., 2007).
3. Synthesis of Polyenes
The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been used in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes. This demonstrates its utility as a two-carbon vinyl-dianion building block in the synthesis of complex polyenes (Lightfoot et al., 2005).
4. Synthesis of Ethynyl and Vinyl Derivatives
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, another derivative, has been synthesized and characterized. It undergoes catalytic hydrogenation to form ethyl and vinyl analogs, indicating its potential in the synthesis of diverse chemical structures (Woods & Strong, 1967).
5. Hydrostannation Reactions
The compound 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its hydrostannation reactions with various organotin hydrides. These reactions predominantly occur at the β-carbon position, indicating a free radical process for hydrostannation (Fish, 1972).
properties
IUPAC Name |
2-(4-iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDPPGGUGAOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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